1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea
Description
1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea is a urea derivative featuring a furan-2-ylmethyl group and a 2-methylphenyl substituent.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-5-2-3-7-12(10)15-13(16)14-9-11-6-4-8-17-11/h2-8H,9H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYBIQKXZAMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea typically involves the reaction of furan-2-ylmethanamine with 2-methylphenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene, and at room temperature. The reaction proceeds smoothly to yield the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on the urea scaffold significantly influence molecular properties. Below is a comparative analysis (Table 1):
*Estimated based on similar structures.
Key Observations :
- Electron-Donating vs. In contrast, the 4-methoxyphenyl group () enhances solubility via polarity .
- Lipophilicity : The 2-methylphenyl group in the target compound improves lipophilicity compared to polar substituents like methoxy or nitro groups, favoring membrane penetration .
- Steric Effects : N-Methylation () or bulky indole groups () may reduce binding affinity to target enzymes but improve pharmacokinetic stability .
Antimicrobial Activity
- 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea (-10): Shows broad-spectrum antibacterial activity (MIC: 12.5–50 µg/mL) against pathogens like E. coli and S. aureus but is inactive against Bacillus subtilis. The carbamoylguanidine moiety likely enhances hydrogen bonding to bacterial targets .
- Thiourea Analogues (): Thiourea derivatives (e.g., 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea) show superior antimicrobial activity compared to urea derivatives, possibly due to improved thiol-group interactions .
Enzyme Inhibition
- Urease Inhibitors (): Compounds like phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones exhibit urease inhibition (IC50: 1–10 µM).
Biological Activity
1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of furan derivatives with isocyanates, leading to the formation of urea linkages. Characterization techniques such as NMR, FTIR, and GC-MS are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Escherichia coli | 32 µg/mL | Bactericidal |
| Salmonella typhi | 16 µg/mL | Bactericidal |
| Staphylococcus aureus | 64 µg/mL | Bacteriostatic |
| Bacillus subtilis | >128 µg/mL | No activity |
The compound exhibited a bactericidal effect against Escherichia coli and Salmonella typhi, while it demonstrated a bacteriostatic effect against Staphylococcus aureus. Notably, Bacillus subtilis showed resistance to this compound at all tested concentrations .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical cancer) | 15 | Cell cycle arrest |
| A549 (Lung cancer) | 20 | Inhibition of proliferation |
The cytotoxic effects were observed to be dose-dependent, with significant induction of apoptosis noted in MCF-7 cells. Flow cytometry analyses revealed that the compound triggers apoptosis via caspase activation .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular pathways, potentially leading to altered cellular functions and apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Emmanuel et al. assessed the antimicrobial efficacy of various derivatives of furan-based compounds, including this compound. The results demonstrated a broad spectrum of activity against common pathogens, reinforcing its potential for development into a novel antimicrobial agent .
Case Study 2: Anticancer Potential
In another investigation focused on cancer cell lines, researchers evaluated the effects of this compound on MCF-7 and A549 cells. The findings indicated that treatment with the compound resulted in significant cell death and reduced viability in a dose-dependent manner, highlighting its potential as an anticancer drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
